4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane is a boronic ester derivative of the 1,3,2-dioxaborolane family. The core structure consists of a dioxaborolane ring (a five-membered boronate ester) with four methyl groups at the 4,4,5,5-positions. The key substituent is an (E)-configured ethenyl group attached to the oxan-4-yl (tetrahydropyran-4-yl) moiety. The (E)-stereochemistry of the ethenyl group may influence reactivity and stability, as seen in analogous compounds .
While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related dioxaborolane derivatives. Below, we compare its hypothetical characteristics with documented analogs.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDFSDONEUAXBI-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246920-82-9 | |
| Record name | 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method includes the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Borylation: Introduction of boron-containing groups into organic molecules.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and transition metal catalysts such as palladium and copper . Reaction conditions typically involve inert atmospheres, moderate temperatures, and sometimes the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions are often boron-containing organic compounds, which can be further functionalized for use in various applications. For example, hydroboration of alkenes can yield organoboranes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds across double or triple bonds, forming stable organoborane intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield a variety of products. The molecular pathways involved often include coordination with transition metal catalysts, which facilitate the formation and cleavage of chemical bonds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and stability of dioxaborolane derivatives are heavily influenced by their substituents. Key analogs include:
(a) Styryl-Substituted Derivatives
- (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) : Synthesized via hydroboration of phenylacetylene with pinacolborane, this compound exhibits high stability and is used in organic synthesis. The styryl group’s aromaticity and planar structure enhance conjugation, making it suitable for catalytic applications .
(b) Heterocyclic and Alkyl-Substituted Derivatives
- tert-Butyl(E)-3-(2-(dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate (74) : A pale yellow oil synthesized with 75% yield, this compound demonstrates moderate stability and applications in medicinal chemistry. The indole group’s steric bulk may hinder reactivity compared to simpler aryl groups .
- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane : An alkenyl-substituted derivative used as a propargylation reagent. Its synthesis via continuous flow methods highlights industrial scalability challenges for borolane derivatives .
(c) Unstable Derivatives
- 7h (p-Methoxyphenyl-substituted) : Exhibits 46% yield but decomposes rapidly even under inert conditions. The electron-donating methoxy group likely destabilizes the boronate ester through enhanced electron density .
Stability and Reactivity
Stability trends in dioxaborolanes correlate with substituent electronic effects:
- Electron-Withdrawing Groups (EWGs) : Enhance stability by reducing electron density at the boron center.
- Electron-Donating Groups (EDGs) : Decrease stability (e.g., 7h ).
- Steric Effects : Bulky groups (e.g., tert-butyl in compound 74 ) may improve stability by shielding the boron atom.
The oxan-4-yl group in the target compound is a cyclic ether with moderate electron-donating character. Its stability is expected to lie between that of styryl (stable) and p-methoxyphenyl (unstable) derivatives.
Biological Activity
4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structural characteristics include a dioxaborolane ring and various alkyl and ether functional groups, which contribute to its stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
This structure features:
- A dioxaborolane core that enhances its chemical reactivity.
- Multiple methyl groups that increase steric hindrance.
- An oxan (tetrahydropyran) moiety that contributes to its solubility and stability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Biological Molecules : The dioxaborolane ring can interact with nucleophiles such as amines and alcohols, potentially leading to the formation of covalent bonds with proteins or nucleic acids.
- Influence on Enzyme Activity : Preliminary studies suggest that the compound may modulate the activity of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of multiple functional groups may impart antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.
Research Findings
Several studies have explored the biological implications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of dioxaborolane derivatives. It was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Enzyme Inhibition
Another study demonstrated that derivatives of this compound could act as inhibitors for certain enzymes involved in carbohydrate metabolism. The inhibition was attributed to the compound's ability to form stable complexes with enzyme active sites .
Case Study 3: Antioxidant Activity
Research highlighted the antioxidant potential of similar dioxaborolane compounds. These compounds were shown to scavenge free radicals effectively in vitro, suggesting a protective role against oxidative damage .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane?
- Methodological Answer : The synthesis typically involves coupling oxan-4-yl alkenes with dioxaborolane precursors. For example, a multi-step procedure may include (1) preparation of the styryl boronic ester via palladium-catalyzed cross-coupling, (2) stereoselective olefin formation using controlled reaction conditions (e.g., temperature, solvent polarity), and (3) purification via column chromatography to isolate the (E)-isomer. Key variables include catalyst choice (e.g., Pd(PPh₃)₄) and boron-protecting group stability .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the dioxaborolane ring and ethenyl linkage. Infrared (IR) spectroscopy verifies B–O and C=C bond presence. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography may resolve stereochemical ambiguities in the oxan-4-yl substituent .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : The compound serves as a boronate ester in Suzuki-Miyaura cross-couplings, enabling biaryl bond formation. Its steric bulk (tetramethyl groups) enhances stability against protodeboronation, making it suitable for iterative coupling reactions. Applications extend to synthesizing π-conjugated materials for optoelectronic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in its use as a coupling partner?
- Methodological Answer : Stereoselectivity in cross-couplings depends on ligand design (e.g., bulky phosphines), solvent polarity (e.g., THF vs. DMF), and temperature. Kinetic studies suggest lower temperatures (0–25°C) favor (E)-isomer retention. Solvent-free microwave-assisted reactions may reduce side-product formation. Monitoring via thin-layer chromatography (TLC) or in situ NMR ensures reaction progress .
Q. What strategies resolve discrepancies in biological activity data between structural analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, analogs like 4-ethynylphenylboronic acid pinacol ester (CAS 1034287-04-1) differ in electronic effects due to ethynyl vs. ethenyl groups, altering bioactivity. Computational modeling (DFT, molecular docking) identifies key interactions, while in vitro assays (e.g., enzyme inhibition) validate hypotheses .
Q. How does the oxan-4-yl substituent influence reactivity in aqueous vs. anhydrous environments?
- Methodological Answer : The oxan-4-yl group’s ether oxygen enhances solubility in polar aprotic solvents (e.g., DMSO), but hydrolytic stability varies. In aqueous media, pH-controlled conditions (pH 7–9) minimize boron hydrolysis. Anhydrous reactions under inert atmospheres (N₂/Ar) preserve the dioxaborolane ring. Stability assays using ¹¹B NMR track degradation kinetics .
Q. What analytical techniques quantify trace impurities in this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns detects organic impurities (e.g., des-borylated byproducts). Inductively coupled plasma mass spectrometry (ICP-MS) measures heavy metal residues from catalysts. Differential scanning calorimetry (DSC) assesses thermal stability, critical for storage protocols .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s catalytic performance in cross-couplings?
- Methodological Answer : Discrepancies often arise from varying ligand ratios or base strengths (e.g., K₂CO₃ vs. CsF). Systematic screening using Design of Experiments (DoE) identifies optimal parameters. For example, higher ligand loadings (2–5 mol%) may improve yields in sterically hindered systems. Cross-referencing with structurally similar compounds (e.g., 2-(3,5-dimethoxyphenyl)ethenyl analog, CAS 1073354-86-5) clarifies electronic effects .
Q. Why do similar dioxaborolanes exhibit divergent pharmacokinetic profiles despite structural homology?
- Methodological Answer : Subtle structural changes (e.g., oxan-4-yl vs. benzothiophene substituents) alter logP values and membrane permeability. In vitro ADMET assays (e.g., Caco-2 cell permeability, microsomal stability) quantify these differences. Molecular dynamics simulations predict blood-brain barrier penetration, guiding lead optimization .
Comparative Structural Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
